Cas no 859850-72-9 ((3-Pyrrolidin-1-ylphenyl)methanol)

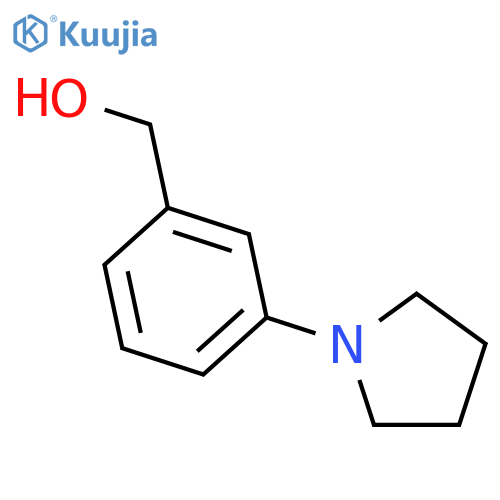

859850-72-9 structure

商品名:(3-Pyrrolidin-1-ylphenyl)methanol

(3-Pyrrolidin-1-ylphenyl)methanol 化学的及び物理的性質

名前と識別子

-

- Benzenemethanol,3-(1-pyrrolidinyl)-

- (3-Pyrrolidin-1-ylphenyl)methanol

- (3-pyrrolidinylphenyl)methan-1-ol

- 3-(1-pyrrolidinyl)benzyl alcohol

- Benzenemethanol,3-(1-pyrrolidinyl)

- N-[3-(hydroxymethyl)phenyl]pyrrolidine

- 3-Pyrrolidinobenzyl alcohol

- 859850-72-9

- (3-(Pyrrolidin-1-yl)phenyl)methanol

- MYIYSGIMXUQECR-UHFFFAOYSA-N

- AKOS006282097

- BS-25875

- J-501090

- CS-0206845

- MFCD07772826

- DB-010121

- DTXSID60428145

- SCHEMBL3960459

- (3-pyrrolidin-1-yl)phenyl methanol

-

- MDL: MFCD07772826

- インチ: InChI=1S/C11H15NO/c13-9-10-4-3-5-11(8-10)12-6-1-2-7-12/h3-5,8,13H,1-2,6-7,9H2

- InChIKey: MYIYSGIMXUQECR-UHFFFAOYSA-N

- ほほえんだ: C1CCN(C1)C2=CC(=CC=C2)CO

計算された属性

- せいみつぶんしりょう: 177.11500

- どういたいしつりょう: 177.115364102g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 154

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 23.5Ų

- 疎水性パラメータ計算基準値(XlogP): 1.6

じっけんとくせい

- 密度みつど: 1.123

- ふってん: 344.1°C at 760 mmHg

- フラッシュポイント: 188.2°C

- 屈折率: 1.585

- PSA: 23.47000

- LogP: 1.84410

(3-Pyrrolidin-1-ylphenyl)methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB224715-5 g |

(3-Pyrrolidin-1-ylphenyl)methanol, 95%; . |

859850-72-9 | 95% | 5g |

€539.50 | 2023-04-27 | |

| Chemenu | CM323584-25g |

(3-(Pyrrolidin-1-yl)phenyl)methanol |

859850-72-9 | 95% | 25g |

$959 | 2021-08-18 | |

| eNovation Chemicals LLC | Y0978815-5g |

(3-(pyrrolidin-1-yl)phenyl)methanol |

859850-72-9 | 95% | 5g |

$480 | 2024-08-02 | |

| abcr | AB224715-5g |

(3-Pyrrolidin-1-ylphenyl)methanol, 95%; . |

859850-72-9 | 95% | 5g |

€539.50 | 2025-02-17 | |

| A2B Chem LLC | AD93637-5g |

3-Pyrrolidinobenzyl alcohol |

859850-72-9 | 96% | 5g |

$385.00 | 2024-04-19 | |

| Ambeed | A501213-5g |

(3-(Pyrrolidin-1-yl)phenyl)methanol |

859850-72-9 | 96% | 5g |

$496.0 | 2024-04-17 | |

| Aaron | AR008GKX-250mg |

Benzenemethanol,3-(1-pyrrolidinyl)- |

859850-72-9 | 95% | 250mg |

$105.00 | 2023-12-13 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1277515-1g |

3-Pyrrolidinobenzyl alcohol |

859850-72-9 | 96% | 1g |

¥1080.00 | 2024-07-28 | |

| Aaron | AR008GKX-1g |

Benzenemethanol,3-(1-pyrrolidinyl)- |

859850-72-9 | 95% | 1g |

$203.00 | 2023-12-13 | |

| Crysdot LLC | CD11042950-5g |

(3-(Pyrrolidin-1-yl)phenyl)methanol |

859850-72-9 | 95+% | 5g |

$325 | 2024-07-18 |

(3-Pyrrolidin-1-ylphenyl)methanol 関連文献

-

Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861

-

Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535

-

Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183

859850-72-9 ((3-Pyrrolidin-1-ylphenyl)methanol) 関連製品

- 852180-58-6((3-Piperidinophenyl)methanol)

- 676245-12-8(4-(1-Pyrrolidinyl)-benzenemethanol)

- 677764-87-3((4-Piperidin-1-yl-phenyl)methanol)

- 157047-98-8(Benzomalvin C)

- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)

- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)

- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)

- 124-83-4((1R,3S)-Camphoric Acid)

- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)

- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:859850-72-9)(3-Pyrrolidin-1-ylphenyl)methanol

清らかである:99%

はかる:5g

価格 ($):446.0